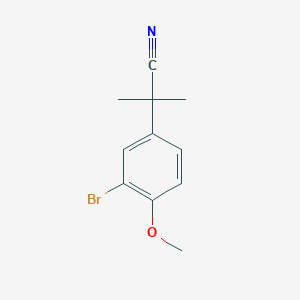![molecular formula C12H19NO6 B3037878 Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate CAS No. 65171-68-8](/img/structure/B3037878.png)
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate
概要
説明
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate is a chemical compound with the molecular formula C12H19NO6 . It has an average mass of 273.282 Da and a monoisotopic mass of 273.121246 Da . It is also known by its IUPAC name, 1,3-Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}propanedioate .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .科学的研究の応用
Esterification of Amino Acids
- Application : Protecting the amino group of amino acids using diethyl (ethoxymethylene) malonate for esterification with different alkylation agents. This method facilitates the synthesis of amino acid esters (Alaiz et al., 1989).
Reactivity with Arylsulfonyloxytropones
- Application : In reactions with 2-arylsulfonyloxytropones and active methylene compounds, it forms 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives and 2-amino-8H-cyclohepta[b]furan-8-one derivatives, indicating its versatility in organic synthesis (Nozoe et al., 1971).
Synthesis of Naphththyridine Derivatives
- Application : Used in the synthesis of 1-Ethyl-4-Oxy-7-Methyl-1,8-Naphththyridine-3-Carboxylic Acid, showcasing its role in producing complex organic molecules (Xia Ming, 2007).
Formation of Pyrazolo[1,5-a]pyrimidines
- Application : Utilized in the synthesis of novel fluorinated pyrazolo[1,5-a]pyrimidines, an important class of compounds in medicinal chemistry (Krishnaiah & Narsaiah, 2001).
Rapid Synthesis of Quinoline Derivatives
- Application : Plays a crucial role in the rapid synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor in the synthesis of quinoline derivatives with biological activities (Valle et al., 2018).
Supramolecular Assembly
- Application : Studied for its role in the formation of supramolecular assemblies, assisted via non-covalent interactions, which is essential in materials science and nanochemistry (Shaik et al., 2019).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound is used as a precursor in the synthesis of various derivatives , which suggests that its targets could be diverse depending on the specific derivative and its application.
Biochemical Pathways
It’s known to be a precursor in the synthesis of various derivatives , suggesting that it may be involved in multiple biochemical pathways depending on the specific derivative and its function.
生化学分析
Biochemical Properties
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidinones, thiazolopyrimidines, and other heterocyclic compounds . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a precursor in the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to donate and accept electrons, forming stable intermediates in biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound may modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound can impact the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Additionally, its effects on cellular metabolism can result in changes in the levels of specific metabolites, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and alterations in gene expression . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes. It is crucial to determine the optimal dosage range for this compound to minimize potential adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes The interactions between this compound and these enzymes can affect the overall metabolic flux, resulting in changes in the levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound can influence its localization and activity within cells, affecting its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may accumulate in the mitochondria, where it can influence metabolic processes and energy production
特性
IUPAC Name |
diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-4-17-10(14)8-13-7-9(11(15)18-5-2)12(16)19-6-3/h7,13H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMYSOSBWWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166302 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65171-68-8 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65171-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



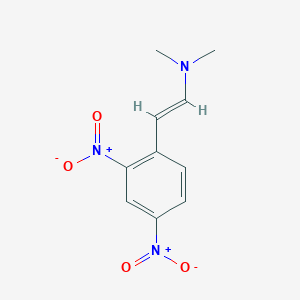
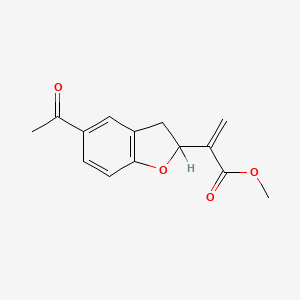
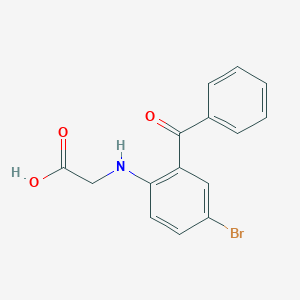

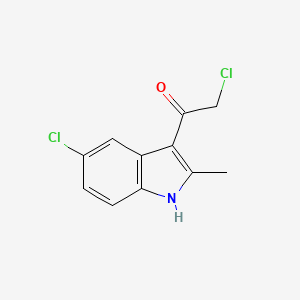
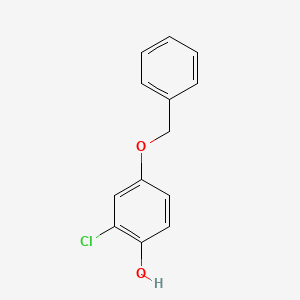
![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)
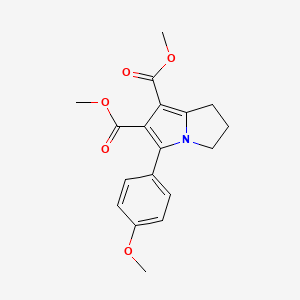
![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)


